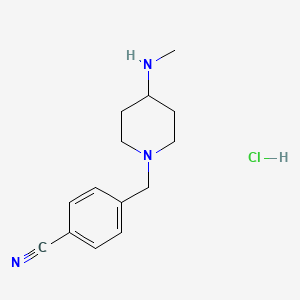

![molecular formula C28H32N4O3S B2929755 N-(3-(1H-苯并[d]咪唑-2-基)苯基)-4-(N,N-二丁基磺酰基)苯甲酰胺 CAS No. 683770-05-0](/img/structure/B2929755.png)

N-(3-(1H-苯并[d]咪唑-2-基)苯基)-4-(N,N-二丁基磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

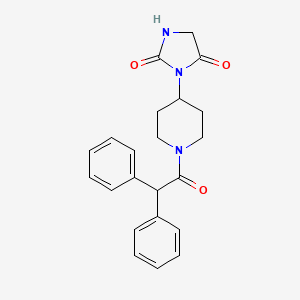

The compound “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a sulfamoyl group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzimidazole and sulfamoyl components separately. The benzimidazole could potentially be synthesized through the reaction of o-phenylenediamine with a carboxylic acid . The sulfamoyl group could be synthesized through the reaction of an amine with sulfuryl chloride . These components could then be combined through a coupling reaction to form the final compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the sulfamoyl group would introduce polarity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzimidazole group is relatively stable and resistant to reactions, but it could potentially undergo electrophilic substitution reactions . The sulfamoyl group could potentially undergo hydrolysis or substitution reactions .科学研究应用

心脏电生理活性

研究探索了化合物的合成和心脏电生理活性,表明某些 N-取代咪唑基苯甲酰胺和苯磺酰胺表现出的效力与已知的选择性 III 类药物相当。这些发现表明在解决心律失常方面具有潜在的应用 (Morgan 等人,1990)。

抗精神病药

对 2-苯基-4-(氨基甲基)咪唑作为潜在抗精神病药的研究表明,多巴胺 D2 选择性苯甲酰胺抗精神病药的构象受限类似物可以为治疗精神疾病提供新的途径 (Thurkauf 等人,1995)。

抗病毒药

已经设计和测试了与 Enviroxime 结构相关的化合物,以了解其抗鼻病毒特性,提出了一类具有显着抗病毒活性的新型抑制剂。这强调了它们在开发病毒感染治疗方法中的潜力 (Hamdouchi 等人,1999)。

抗菌和抗癌应用

对用于合成各种杂环化合物的硫代氨基脲衍生物的研究证明了其抗菌活性,表明它们可用于开发新的抗菌剂 (Elmagd 等人,2017)。此外,对 N-(取代苯基)-2/4-(1H-吲哚-3-偶氮)-苯甲酰胺的研究探索了它们的体外抗菌和抗增殖活性,表明在为癌症治疗创造新型抗增殖剂方面具有潜力 (Kumar 等人,2012)。

聚合物科学

合成具有低多分散性的定义明确的芳香族聚酰胺和含芳香族聚酰胺的嵌段共聚物表明聚合物科学的进步,为在各个行业具有潜在应用的新材料提供了可能 (Yokozawa 等人,2002)。

未来方向

作用机制

Target of Action

The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It is involved in numerous cellular activities including protein degradation, cell cycle regulation, and DNA damage response.

Mode of Action

The compound interacts with its target through a covalent bond . This covalent interaction ensures a strong and specific binding to the C522 residue of p97, which can lead to a more potent and durable inhibitory effect compared to non-covalent inhibitors .

Result of Action

The compound’s action results in the inhibition of p97, leading to disruption of protein homeostasis and cell cycle regulation . This can induce cell death, particularly in cancer cells that are heavily reliant on these processes. Therefore, the compound has potential as an anticancer agent .

属性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3S/c1-3-5-18-32(19-6-4-2)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-9-10-22(20-23)27-30-25-12-7-8-13-26(25)31-27/h7-17,20H,3-6,18-19H2,1-2H3,(H,29,33)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUOCQWAOOQEQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

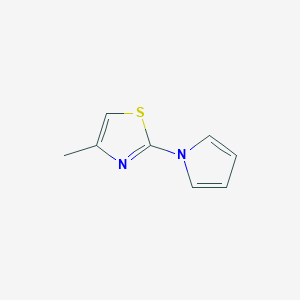

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2929675.png)

![methyl 2-{2-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2929678.png)

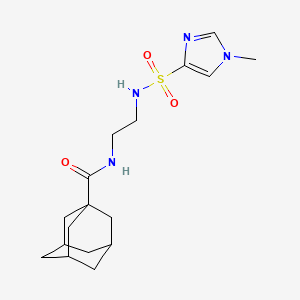

![3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2929680.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B2929681.png)

![3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2929684.png)

![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

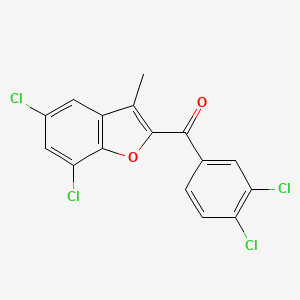

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)